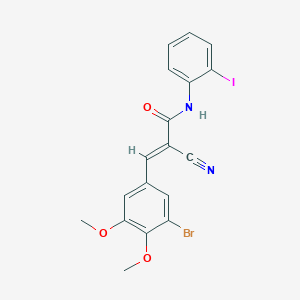

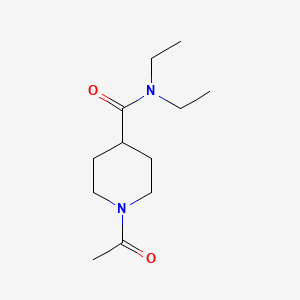

![molecular formula C11H10N4S B7466973 4-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile](/img/structure/B7466973.png)

4-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile, also known as MTBSTFA, is a chemical reagent that is widely used in scientific research. It is a derivatizing agent that is used to modify and analyze a wide range of chemical compounds. MTBSTFA is a colorless liquid that is soluble in most organic solvents. It is widely used in analytical chemistry, biochemistry, and pharmaceutical research.

Mecanismo De Acción

4-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile reacts with functional groups such as hydroxyl, carboxyl, and amino groups to form trimethylsilyl derivatives. The reaction is catalyzed by a trace amount of acid such as trifluoroacetic acid or pyridine. The resulting derivatives are more volatile and stable than the original compounds, making them easier to analyze by GC-MS or LC-MS.

Biochemical and Physiological Effects:

This compound does not have any biochemical or physiological effects on living organisms. It is a chemical reagent that is used in analytical chemistry, biochemistry, and pharmaceutical research.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile has several advantages in lab experiments. It is a highly reactive derivatizing agent that reacts with a wide range of functional groups. It is also a volatile and stable reagent that produces derivatives that are easy to analyze by GC-MS or LC-MS. However, this compound has some limitations. It can react with water and other protic solvents, which can interfere with the derivatization reaction. It can also produce unwanted side products such as bis(trimethylsilyl)benzene, which can interfere with the analysis of the target compound.

Direcciones Futuras

4-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile has several future directions in scientific research. It can be used to analyze a wider range of chemical compounds, including carbohydrates, lipids, and proteins. It can also be used to study metabolic pathways and identify biomarkers for diseases. In addition, new derivatizing agents can be developed that are more selective and sensitive than this compound. These new agents can be used to analyze complex mixtures of compounds and improve the accuracy and precision of analytical measurements.

Conclusion:

This compound is a chemical reagent that is widely used in scientific research. It is a derivatizing agent that is used to modify and analyze a wide range of chemical compounds. This compound reacts with functional groups such as hydroxyl, carboxyl, and amino groups to form trimethylsilyl derivatives. These derivatives are more volatile and stable than the original compounds, making them easier to analyze by GC-MS or LC-MS. This compound has several advantages in lab experiments, but also has some limitations. It has several future directions in scientific research, including the analysis of a wider range of chemical compounds and the development of new derivatizing agents.

Métodos De Síntesis

4-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile is synthesized by reacting benzonitrile with 4-methyl-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified by distillation or chromatography.

Aplicaciones Científicas De Investigación

4-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile is widely used in scientific research as a derivatizing agent. It is used to modify and analyze a wide range of chemical compounds, including amino acids, peptides, nucleotides, and steroids. This compound reacts with functional groups such as hydroxyl, carboxyl, and amino groups to form trimethylsilyl derivatives. These derivatives are more volatile and stable than the original compounds, making them easier to analyze by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Propiedades

IUPAC Name |

4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4S/c1-15-8-13-14-11(15)16-7-10-4-2-9(6-12)3-5-10/h2-5,8H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKLSHIFWYJFFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466908.png)

![(E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B7466922.png)

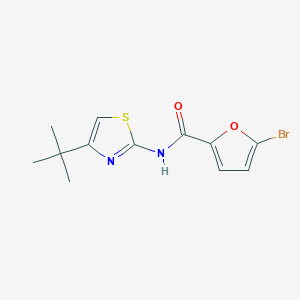

![3-[[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]propanenitrile](/img/structure/B7466955.png)

![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] cyclopropanecarboxylate](/img/structure/B7466961.png)

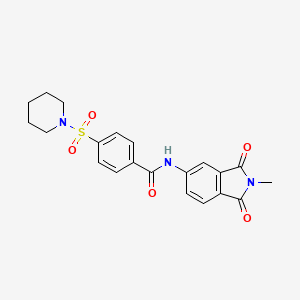

![[2-(5-methoxy-2-methyl-4-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7466967.png)

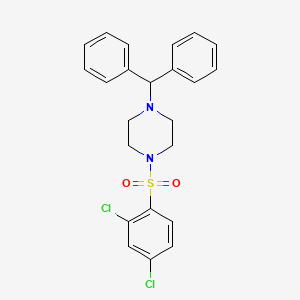

![4-[[2-[(2-methylphenoxy)methyl]-3H-benzimidazol-5-yl]sulfonyl]morpholine](/img/structure/B7466982.png)

![2,2-Dimethyl-1-[4-(3-methylbut-2-enyl)piperazin-1-yl]propan-1-one](/img/structure/B7466987.png)

![1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide](/img/structure/B7466991.png)